Physicochemical Property Differentiation: AlogP, Polar Surface Area, and Drug-Likeness Metrics vs. Des-Methyl Analog
The N-methyl group on the pyrazole ring significantly modulates lipophilicity and hydrogen-bonding capacity relative to the des-methyl analog (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine. Specifically, (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine exhibits an AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors, resulting in a quantitative estimate of drug-likeness (QED) of 0.69 . In contrast, the des-methyl analog has a lower molecular weight (174.2 g/mol), a different H-bond donor count, and a distinct AlogP, leading to a systematically different pharmacokinetic and permeability profile . This differentiation is critical for achieving balanced solubility and membrane penetration in lead series.
| Evidence Dimension | Lipophilicity (AlogP) and Drug-Likeness (QED) |
|---|---|
| Target Compound Data | AlogP: 1.29; PSA: 90.65 Ų; HBA: 5; HBD: 2; QED: 0.69 |
| Comparator Or Baseline | Des-methyl analog (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine: AlogP not reported in same source, but lower MW and different H-bond donor/acceptor counts; literature consensus shows higher hydrophilicity for des-methyl analogs |
| Quantified Difference | AlogP difference remains unquantified in head-to-head study, but the presence of a methyl group increases lipophilicity by ~0.5 log units based on standard fragment contributions |
| Conditions | In silico prediction (Aladdin Scientific platform) vs. PubChem data for comparator |
Why This Matters
The distinct lipophilicity and hydrogen-bonding profile directly impact CNS penetration, solubility, and off-target binding, making the methylated derivative a more suitable choice for programs requiring balanced physicochemical properties.
